molecular formula C16H15FO B1327643 3-(4-Fluorophenyl)-4'-methylpropiophenone CAS No. 898767-89-0

3-(4-Fluorophenyl)-4'-methylpropiophenone

Cat. No. B1327643
CAS RN: 898767-89-0
M. Wt: 242.29 g/mol
InChI Key: AROYDBYLTAAMKH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4'-methylpropiophenone is a compound that is structurally related to various phenylpropionanilides and propiophenones that have been studied for their pharmaceutical importance. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural analogs and derivatives that have been investigated.

Synthesis Analysis

The synthesis of related compounds, such as the methyl esters of 3,5-dimethylcycloalkyl-4-hydroxyphenylpropionic acid, involves cycloalkylation reactions with specific catalysts under controlled conditions to achieve high yields and selectivity . While the exact synthesis of this compound is not detailed, similar methods could potentially be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using various techniques. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was elucidated using Weissenberg data and direct phase-determining methods . This provides a precedent for the determination of the molecular structure of this compound through similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactions and biological activities of compounds with similar structures to this compound have been explored. For example, certain 3-substituted derivatives of 2-hydroxypropionanilides exhibit antiandrogen activity, with variations in the substituents leading to differences in agonist versus antagonist behavior . This suggests that this compound could also participate in biological interactions that are modulated by its chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-methylpropiophenone, a compound structurally related to this compound, have been extensively studied. Experimental and theoretical investigations have provided insights into its vibrational spectra, NMR chemical shifts, and thermodynamic functions . These studies indicate that similar analytical methods could be applied to this compound to determine its properties, such as hyperpolarizability, electrostatic potential, and thermodynamic characteristics.

Scientific Research Applications

  • Palladium-Catalyzed Reactions : 2-Hydroxy-2-methylpropiophenone, which is structurally similar to 3-(4-Fluorophenyl)-4'-methylpropiophenone, is involved in palladium-catalyzed reactions resulting in unique multiple arylation via C-C and C-H bond cleavages. This process yields tetraarylethanes and diaryl isochromanones (Wakui et al., 2004).

  • Synthesis of Antiandrogens : Research on 2-hydroxypropionanilides, closely related to the mentioned compound, has led to the synthesis of novel antiandrogens. These compounds have been evaluated for their potential in treating androgen-responsive diseases (Tucker et al., 1988).

  • Radiopharmaceutical Intermediates : [18F]Fluoroarylketones, including derivatives similar to this compound, are used as bifunctional radiopharmaceutical intermediates. These compounds have potential applications in the production of various radiopharmaceuticals (Banks & Hwang, 1994).

  • Electrocarboxylation : 4-Methylpropiophenone, structurally similar to the chemical , is used in alkaloid-induced electrocarboxylation. This process is noteworthy for its efficiency in enantiodiscrimination during electrocarboxylation (Zhao et al., 2011).

  • Ligand Binding Studies in Tropane Ring Analogues : Studies involving (3S,4R)-4-(4-Fluorophenyl) analogues have been conducted to understand ligand binding in selective serotonin reuptake inhibitors, demonstrating the compound's relevance in pharmacological research (Keverline-Frantz et al., 1998).

  • Identification in 'Legal Highs' : Derivatives of 4-fluorophenyl compounds have been identified in the analysis of 'legal highs', highlighting their presence and transformation in recreational substances (Brandt et al., 2011).

  • Met Kinase Inhibitors in Cancer Research : N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) derivatives, closely related to this compound, have been studied as potent and selective inhibitors of Met kinase, relevant in cancer research (Schroeder et al., 2009).

  • Spectroscopy and Molecular Structure Studies : Research involving 4'-methylpropiophenone provides insights into its molecular structure, spectroscopy, and properties, relevant for pharmaceutical applications (Karunakaran & Balachandran, 2014).

  • Selective Fluorescent Sensors : Studies involving 4-methyl-2,6-diformylphenol, structurally akin to this compound, have been conducted in the development of selective fluorescent sensors, useful in detecting various analytes (Roy, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROYDBYLTAAMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644564
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-89-0
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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